Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate
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Overview
Description
Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline yields quinoline N-oxide, while reduction can produce tetrahydroquinoline .
Scientific Research Applications
Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline-based drugs like chloroquine exert their effects by inhibiting heme polymerase in malaria parasites . The specific molecular targets and pathways for Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate would depend on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline nucleus.
Uniqueness
Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is unique due to the presence of the diethylaminoethylamino and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
73987-41-4 |
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Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(5-methoxyquinolin-7-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-4-19(5-2)10-9-17-13-11-15-14(7-6-8-18-15)16(12-13)20-3;3-1(4)2(5)6/h6-8,11-12,17H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
SLGOIXNINIQQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC2=C(C=CC=N2)C(=C1)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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